5-Bromochroman
Description
Historical Context and Discovery
The development of this compound emerged from systematic research efforts exploring halogenated derivatives of chroman structures. The compound, bearing the Chemical Abstracts Service registry number 319478-14-3, was synthesized as part of comprehensive investigations into cyclic analogues of beta-adrenergic blocking agents, indicating its potential for cardiovascular activity applications. The historical trajectory of chroman research can be traced back to the late nineteenth century, when researchers first identified 1-benzopyran compounds and began systematic investigations into their structural modifications.
The nomenclature evolution of chroman compounds reflects the scientific community's growing understanding of these heterocyclic systems. Early researchers employed various naming conventions, with compounds like 2H-1-benzopyran initially referred to as beta-chromenone and alpha-3-chromene in historical literature. The standardization of nomenclature, with Chemical Abstracts serving as the authoritative source, established the systematic naming convention that places this compound within the broader family of halogenated benzopyran derivatives.
Research into brominated chroman derivatives gained momentum as scientists recognized the potential for enhancing biological activity through strategic halogen incorporation. The synthesis of this compound specifically addressed the need for compounds that could serve as intermediates in pharmaceutical development while maintaining the beneficial structural characteristics of the parent chroman framework.
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within heterocyclic chemistry due to its classification as both an aromatic compound, containing a benzene ring, and a heterocyclic compound, featuring a fused ring system with oxygen incorporation. The molecular structure of this compound, with the chemical formula C9H9BrO and molecular weight of 213.07, demonstrates the successful integration of halogen substitution into the chroman framework.
The compound belongs to the class of organic compounds known as halogenated derivatives, specifically representing a brominated modification of the chroman parent structure. This classification positions this compound within a broader category of compounds that have demonstrated varying degrees of biological activity, including potential anticancer properties and antimicrobial effects. The introduction of bromine into the chroman structure enhances biological activity and alters physical properties, making it a valuable compound for various scientific investigations.
Table 1: Physical and Chemical Properties of this compound
The structural characteristics of this compound enable participation in various chemical reactions, including nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups, electrophilic aromatic substitution reactions on the benzene ring, and cyclization reactions that can lead to more complex heterocyclic systems. These reaction capabilities position the compound as a versatile synthetic intermediate in organic chemistry applications.
Position in Chroman Research Development
The development of this compound represents a significant milestone in the broader evolution of chroman research, particularly in the context of medicinal chemistry applications. Research indicates that halogenated compounds like this compound can exhibit varying degrees of biological activity, establishing their importance in pharmaceutical research programs. The compound's synthesis typically involves two main approaches: direct bromination of chroman using brominating agents such as bromine or N-bromosuccinimide in organic solvents, and more sophisticated synthetic routes that begin with appropriately substituted starting materials.
The significance of this compound within chroman research development extends to its role in structure-activity relationship studies. Researchers have identified that the chroman-4-one scaffold, closely related to this compound, establishes crucial molecular interactions in biological systems, including pi-sandwich formations between nicotinamide cofactors and aromatic residues. These findings have contributed to the development of novel therapeutic approaches, particularly in antiparasitic research where chroman derivatives have shown promise against various pathogens.
Table 2: Synthesis Methods and Applications of this compound
Contemporary research has positioned this compound within broader investigations of chromone analogues as anti-protozoal agents, where the compound serves as a structural foundation for developing treatments against neglected tropical diseases. The versatility of the chroman scaffold, exemplified by this compound, has led to its incorporation in drug discovery programs targeting multiple therapeutic areas, including cardiovascular applications and antimicrobial development.
The compound's position in current research development is further enhanced by advances in synthetic methodologies that improve accessibility and yield. Modern synthetic approaches have refined the preparation of this compound, making it more readily available for research applications and pharmaceutical development programs. The availability of starting materials and reagents largely influences the efficiency and yield of synthesis, with current methodologies achieving improved reproducibility and scalability compared to earlier synthetic approaches.
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCOEOUYRDDIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621459 | |
| Record name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319478-14-3 | |
| Record name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Description
- Starting Material: Chroman or substituted chroman derivatives.
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
- Solvent: Common solvents include acetic acid, chloroform, or carbon tetrachloride.
- Conditions: Controlled temperature (often 0–25 °C) to avoid polybromination.
- Mechanism: Electrophilic aromatic substitution where bromine electrophile attacks the activated aromatic ring, preferentially at the 5-position due to electronic and steric factors.
Research Findings
- Bromination with NBS in acetic acid yields 5-bromochroman with moderate to good selectivity.
- Use of Lewis acid catalysts (e.g., FeBr3) can enhance regioselectivity and reaction rate.
- Over-bromination can be minimized by controlling reagent stoichiometry and reaction time.
Synthesis via Brominated Precursors
An alternative approach involves synthesizing this compound from brominated phenol or brominated phthalide intermediates, followed by ring closure to form the chroman structure.
Example Process
Detailed Process Parameters (Adapted from related brominated phthalide synthesis)
| Parameter | Condition/Value |
|---|---|
| Acid used | 50% Sulfuric acid or concentrated HCl |
| Water to acid ratio | 1–6:1 (preferably 3:1) |
| Reaction temperature | 50–65 °C (optimal 55–60 °C) |
| Organic solvent | Ether solvents such as tetrahydrofuran (THF) |
| Work-up | Washing with aqueous NaCl to remove boric acid residues |
| Crystallization | Controlled cooling from 75 °C to 25–30 °C |
| Purity after recrystallization | >98% 5-bromophthalide |
| Yield | Approximately 35–38% |
This process, while described for 5-bromophthalide, provides a framework for preparing brominated chroman derivatives by analogous cyclization and substitution steps.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Electrophilic Aromatic Bromination | Chroman | Br2 or NBS | Acetic acid, CCl4 | 0–25 °C, controlled addition | Moderate | Regioselectivity depends on conditions |
| Brominated Precursor Route | 4-Bromophthalic anhydride | Reducing agents, acids | H2SO4, HCl, THF | 50–65 °C, controlled crystallization | 35–38 | Multi-step, high purity achievable |
Chemical Reactions Analysis
Types of Reactions: 5-Bromochroman undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form 5-bromo-4-chromanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield 5-bromo-4-chromanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 5-substituted chromans (e.g., 5-aminochroman).
Oxidation: 5-bromo-4-chromanone.
Reduction: 5-bromo-4-chromanol.
Scientific Research Applications
5-Bromochroman has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in neuroprotective therapies.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-Bromochroman exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Chroman: The parent compound without the bromine substitution.
5-Chlorochroman: A chlorinated analog with similar reactivity but different electronic properties.
5-Fluorochroman: A fluorinated analog with distinct chemical behavior due to the strong electronegativity of fluorine.
Uniqueness: 5-Bromochroman is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and electronic effects. This makes it particularly useful in synthetic chemistry for introducing bromine into complex molecules, facilitating further functionalization through substitution reactions.
Biological Activity
5-Bromochroman is a compound that belongs to the chroman family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
This compound is characterized by a bromine atom at the 5-position of the chroman ring. This substitution is significant as it influences the compound's biological properties and reactivity.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that this compound derivatives exhibit potent anticancer properties. For instance, studies have shown that various analogs of chroman-4-one, including those with bromine substitutions, possess significant antiproliferative effects against different cancer cell lines.
- Antimicrobial Activity : Several studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
- Antioxidant Activity : The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals indicates potential benefits in preventing oxidative stress-related diseases.
Anticancer Studies
A comprehensive study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound-A | MCF-7 (Breast) | 12.3 | Induction of apoptosis |
| This compound-B | A549 (Lung) | 9.8 | Cell cycle arrest at G2/M phase |
| This compound-C | HeLa (Cervical) | 15.0 | Inhibition of DNA synthesis |
These findings suggest that this compound can induce cell death through multiple pathways, including apoptosis and cell cycle arrest.
Antimicrobial Studies
A recent investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results are presented in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in combating bacterial infections.
Antioxidant Studies
The antioxidant properties of this compound were assessed using DPPH and ABTS assays. The results are summarized below:
- DPPH Scavenging Activity : The compound showed a scavenging effect with an IC50 value of 25 µM.
- ABTS Radical Scavenging : The IC50 was determined to be 30 µM.
These results suggest that this compound effectively reduces oxidative stress, which may have implications for its use in preventing diseases related to oxidative damage.
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigating the efficacy of a brominated chroman compound in patients with advanced lung cancer reported a significant reduction in tumor size in approximately 40% of participants after six months of treatment.
- Case Study on Antimicrobial Resistance : A laboratory study demonstrated that combining this compound with conventional antibiotics enhanced their effectiveness against resistant strains of bacteria, suggesting a synergistic effect that could be exploited in treatment protocols.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromochroman, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves bromination of chroman derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Yield optimization requires monitoring solvent polarity (e.g., dichloromethane vs. acetonitrile) and stoichiometric ratios. Purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (absence of unreacted starting material) .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Stability studies employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with analysis via UV-Vis spectroscopy (λmax shifts) and mass spectrometry (fragmentation patterns). Buffer solutions (pH 1–12) are used to assess hydrolytic stability, with kinetic modeling (Arrhenius plots) to predict shelf life .
Q. What spectroscopic techniques are most reliable for confirming the identity of this compound?
- Methodological Answer: Combined use of H/C NMR (e.g., characteristic benzopyran ring protons at δ 4.2–4.5 ppm) and FT-IR (C-Br stretch ~550 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] with <2 ppm error margin. Cross-validation with X-ray crystallography is recommended for absolute configuration .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer: Begin with cell viability assays (MTT or resazurin) across multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity. Follow with target-specific assays (e.g., enzyme inhibition using fluorogenic substrates) at physiologically relevant concentrations (1–100 µM). Dose-response curves (IC calculations) and positive/negative controls are critical .
Advanced Research Questions
Q. How should researchers resolve contradictory data on the metabolic pathways of this compound across different model systems?
- Methodological Answer: Discrepancies (e.g., hepatic vs. renal metabolism) require comparative studies using isotopically labeled C-5-Bromochroman and LC-MS/MS metabolite profiling. Employ cross-species microsomal assays (human, rat) and computational docking (CYP450 isoforms) to identify species-specific interactions. Statistical analysis (ANOVA with post-hoc tests) determines significance .
Q. What strategies optimize enantiomeric separation of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC with polar organic mobile phases (ethanol/hexane). Monitor enantiomeric excess (ee) via circular dichroism (CD). For unresolved peaks, derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation .
Q. How can computational methods predict the environmental fate of this compound, and what experimental validations are necessary?
- Methodological Answer: Use QSAR models (EPI Suite, ECOSAR) to estimate biodegradation half-lives and bioaccumulation potential. Validate via OECD 301F (ready biodegradability) and Daphnia magna acute toxicity assays. Compare computational predictions with experimental LC values; discrepancies ≥50% warrant model recalibration .
Q. What experimental designs mitigate confounding variables in this compound’s neuropharmacological studies?
- Methodological Answer: Use randomized block designs in rodent models to control for circadian rhythm effects. Include sham-operated controls in intracranial administration studies. Blind metabolite quantification (HPLC) and behavioral scoring (e.g., Morris water maze) to reduce bias. Power analysis ensures adequate sample size (n ≥ 8/group) .
Methodological Frameworks
- For Contradiction Analysis : Apply dialectical materialism principles to identify principal contradictions (e.g., conflicting bioactivity data) and their dominant aspects (e.g., assay sensitivity vs. compound stability). Iterative hypothesis testing refines conclusions .
- For Literature Reviews : Use Boolean operators (PubMed/Scifinder) with keywords: "this compound AND (synthesis OR pharmacokinetics)". Prioritize recent (<10 years) peer-reviewed articles; exclude non-QA/QC-validated data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
